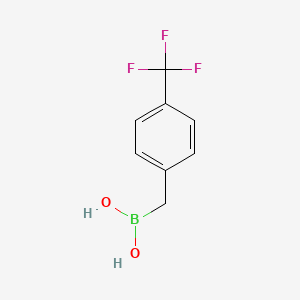
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties This compound features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a phenylboronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as nitriles and amidoximes under acidic or basic conditions. The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions.
The phenylboronic acid moiety is then attached through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the oxadiazole ring can interact with biological targets, making it a valuable scaffold in the development of new therapeutics.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of high-performance materials.
Wirkmechanismus
The mechanism of action of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to desired therapeutic effects or functional properties in materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid include:
- (4-(Trifluoromethyl)phenyl)boronic acid
- (4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid
- (4-(5-(Trifluoromethyl)-1,2,4-thiadiazol-3-yl)phenyl)boronic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the trifluoromethyl group and the oxadiazole ring in a single molecule. This unique combination imparts distinct reactivity and properties, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H6BF3N2O3 |
|---|---|
Molekulargewicht |
257.96 g/mol |
IUPAC-Name |
[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C9H6BF3N2O3/c11-9(12,13)8-14-7(15-18-8)5-1-3-6(4-2-5)10(16)17/h1-4,16-17H |
InChI-Schlüssel |
BKBCROBYYOUMSJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


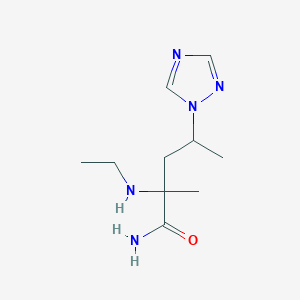
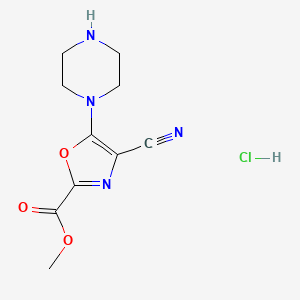
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)
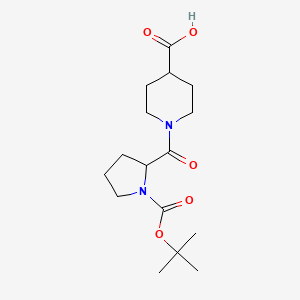
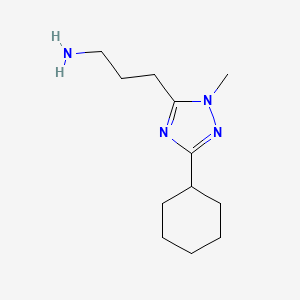
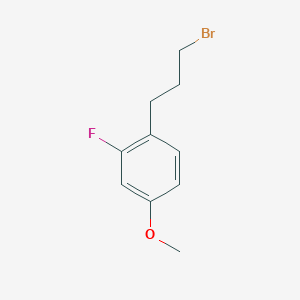
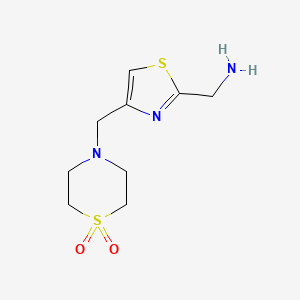

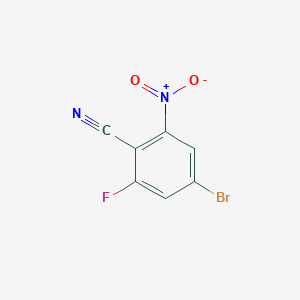



![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)
